molecular formula C21H23N3O2 B229583 N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide

N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide

Cat. No. B229583
M. Wt: 349.4 g/mol
InChI Key: HIDLVXHLPKKUGE-BSYVCWPDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide, commonly known as MIPA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MIPA belongs to the class of indole-based compounds and has shown promising results in various preclinical studies.

Mechanism of Action

The mechanism of action of MIPA is not fully understood, but it is believed to act through multiple pathways. In cancer cells, MIPA has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt signaling pathway. In Alzheimer's disease, MIPA has been shown to inhibit the formation of amyloid-beta peptides by inhibiting the activity of beta-secretase enzymes. Moreover, MIPA has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-kappaB signaling pathway.
Biochemical and Physiological Effects:
MIPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, MIPA has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In Alzheimer's disease, MIPA has been shown to reduce the accumulation of amyloid-beta peptides and improve cognitive function. Moreover, MIPA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using MIPA in lab experiments include its synthetic availability, low toxicity, and potential therapeutic applications. However, MIPA has some limitations, including its limited solubility in water and its relatively low potency compared to other anticancer agents.

Future Directions

Future research on MIPA could focus on improving its potency and solubility to enhance its therapeutic efficacy. Moreover, further studies are required to fully understand the mechanism of action of MIPA and its potential applications in various diseases. Additionally, MIPA could be studied in combination with other anticancer agents or anti-inflammatory agents to enhance its therapeutic effects.

Synthesis Methods

The synthesis of MIPA involves the condensation of 5-methyl-1H-indole-3-carbaldehyde with 3-phenylpropan-1-amine in the presence of a suitable catalyst. The reaction proceeds via an imine intermediate, which is reduced to the final product using a reducing agent such as sodium borohydride. The synthesis of MIPA is a multi-step process, and the yield of the final product is dependent on various factors such as reaction time, temperature, and reactant ratios.

Scientific Research Applications

MIPA has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and inflammation. In cancer research, MIPA has shown promising results as a potential anticancer agent by inhibiting the growth and proliferation of cancer cells. MIPA has also been shown to have neuroprotective effects in Alzheimer's disease by reducing the accumulation of amyloid-beta peptides in the brain. Moreover, MIPA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide

InChI

InChI=1S/C21H23N3O2/c1-14(2)24-18-11-9-15(3)13-17(18)20(21(24)26)23-22-19(25)12-10-16-7-5-4-6-8-16/h4-9,11,13-14H,10,12H2,1-3H3,(H,22,25)/b23-20+

InChI Key

HIDLVXHLPKKUGE-BSYVCWPDSA-N

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=N/NC(=O)CCC3=CC=CC=C3)C(C)C

SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=NNC(=O)CCC3=CC=CC=C3)C(C)C

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=NNC(=O)CCC3=CC=CC=C3)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.